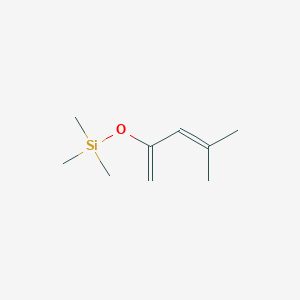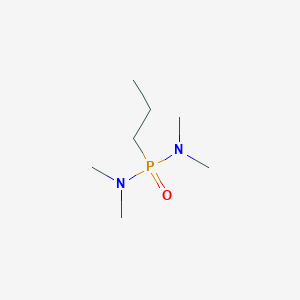
4,5-Dihydroxy-1-methylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-1-methylimidazolidin-2-one is a chemical compound with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol This compound is characterized by its imidazolidinone core structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a methyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-methylimidazolidin-2-one typically involves the reaction of methylurea with glyoxal under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydroxy-1-methylimidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be utilized to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups and the imidazolidinone ring play crucial roles in these interactions, allowing the compound to modulate biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparaison Avec Des Composés Similaires
- 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
- 4,5-Dihydroxy-4,5-diphenylimidazolidin-2-one
Comparison: Compared to its analogs, 4,5-Dihydroxy-1-methylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of a methyl group at the 1 position can influence its reactivity and interaction with other molecules, making it suitable for different applications compared to its dimethyl or diphenyl counterparts .
Propriétés
Numéro CAS |
22322-62-9 |
|---|---|
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
4,5-dihydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C4H8N2O3/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9) |
Clé InChI |
FCCYTEWKVKVUEB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(NC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


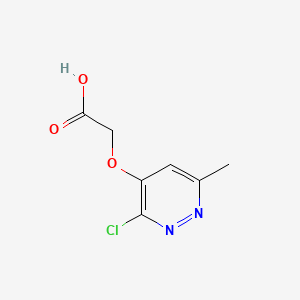
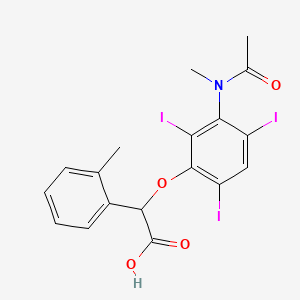
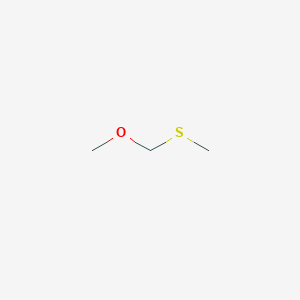
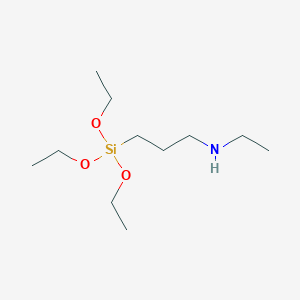
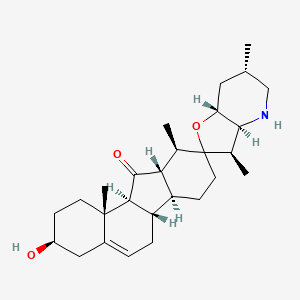
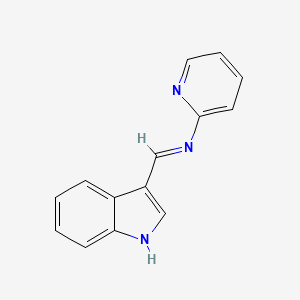


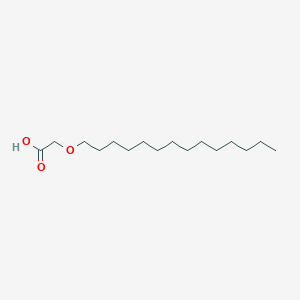
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
